
N,N-Dimethylpivalamide
Overview
Description
It is a colorless or slightly yellow liquid at room temperature and has a faint amine-like odor. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
N,N-Dimethylpivalamide can be synthesized through several methods. One common synthetic route involves the reaction of pivalic acid with dimethylamine in the presence of a dehydrating agent . The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
N,N-Dimethylpivalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
2.1. Solvent in Chemical Reactions
N,N-Dimethylpivalamide is often used as a solvent in various reactions due to its ability to dissolve a wide range of organic compounds. It has been noted for its role in facilitating reactions such as amination, amidation, and carbonylation under mild conditions .
2.2. Catalytic Reactions
This compound serves as a ligand in catalytic processes. For instance, it has been employed in iridium-catalyzed C(sp3)–H borylation reactions, demonstrating high selectivity for N-methyl C–H bonds . The ability to selectively activate C–H bonds is crucial for the development of new synthetic methodologies.
2.3. Synthesis of Nitrogen-Containing Heterocycles
this compound has been utilized in the synthesis of nitrogen-containing heterocycles, which are essential components in many pharmaceuticals. Its reactivity allows for the formation of various heterocyclic structures that exhibit diverse biological activities .
3.1. Iridium-Catalyzed Borylation
In a recent study, this compound was used as a directing group in iridium-catalyzed borylation reactions. The research highlighted its effectiveness in achieving regioselectivity for C(sp3)–H activation over competing C(sp2)–H activation, showcasing its potential for late-stage functionalization of complex molecules .
3.2. Synthesis of Anticancer Agents
Another study focused on the incorporation of this compound into the synthesis of novel nitrogen-containing heterocycles with anticancer properties. The resulting compounds exhibited significant activity against various cancer cell lines, demonstrating the compound's utility in medicinal chemistry .
Data Tables
Mechanism of Action
The mechanism by which N,N-Dimethylpivalamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form stable complexes with these molecules, altering their activity and function . The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications.
Comparison with Similar Compounds
N,N-Dimethylpivalamide is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
N,N-Dimethylacetamide: Another dimethylamide with different reactivity and applications.
N,N-Dimethylformamide: Widely used as a solvent and reagent in organic synthesis.
Pivalamide: The amide of pivalic acid, with different functional group substitutions.
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles.
Biological Activity
N,N-Dimethylpivalamide (DMPA), a tertiary amide, has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article provides a detailed overview of the biological activity associated with DMPA, including its mechanisms of action, reactivity, and implications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 129.20 g/mol
- CAS Number : 24331-71-3
DMPA features a dimethylamino group and a pivaloyl moiety, contributing to its lipophilicity and potential for biological interactions. The presence of the bulky pivaloyl group may influence its behavior in biological systems, particularly in terms of permeability and interaction with cellular targets.
DMPA is primarily studied for its role as a solvent and reagent in organic synthesis, but it also exhibits biological activities that warrant further exploration:
- Amide Reactivity : DMPA can undergo oxidation to form corresponding carboxylic acids, which may have implications in metabolic pathways. The reactivity of amides like DMPA in various chemical reactions highlights their potential roles in drug design and development.
- C(sp)-H Activation : Recent studies have demonstrated that DMPA can serve as a substrate in C(sp)-H borylation reactions. This process is facilitated by iridium catalysts that enable selective functionalization of the amide's methyl groups . The high regioselectivity observed in these reactions indicates DMPA's utility in synthetic organic chemistry.
2. Case Studies
Several studies have investigated the biological implications of DMPA:
Table 1: Summary of Biological Activities Associated with DMPA
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing N,N-Dimethylpivalamide's purity and structural integrity?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is critical for confirming molecular structure, while Liquid Chromatography-Mass Spectrometry (LC-MS) verifies molecular weight and purity. High-resolution mass spectrometry (HRMS) resolves complex fragmentation patterns, ensuring structural accuracy. For example, uncontaminated NMR peaks and empirical agreement with literature databases are key quality indicators .
Q. How can researchers validate the stability of this compound under standard laboratory storage conditions?
- Answer: Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition thresholds. Long-term stability is confirmed by periodic NMR analysis to detect degradation byproducts like methanol, which are common in amide decomposition pathways .
Q. What are the primary chemical properties of this compound that influence its utility as a reaction solvent?
- Answer: Key properties include its high dielectric constant, low hygroscopicity, and steric hindrance from the tert-butyl group, which reduce nucleophilic reactivity. These traits make it suitable for reactions requiring inert polar aprotic conditions, such as organometallic catalysis .
Advanced Research Questions
Q. How does steric hindrance in this compound impact its electrochemical stability in lithium-ion battery electrolytes?
- Answer: The tert-butyl group minimizes β-hydrogen elimination, enhancing thermal stability. Comparative studies show this compound retains structural integrity for 300 hours at 60°C in Li-ion cells, outperforming linear amides like dimethylacetamide (DMA) by 40%. Electrochemical impedance spectroscopy (EIS) and NMR validate reduced degradation .
Q. What methodological approaches resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Answer: Kinetic isotope effect (KIE) studies combined with in situ infrared (IR) spectroscopy differentiate steric vs. electronic effects. Deuterated analogs and density functional theory (DFT) calculations reconcile discrepancies, revealing that steric hindrance dominates over electronic modulation in nucleophilic substitution reactions .
Q. Which coupled analytical techniques reliably quantify degradation products of this compound in complex electrochemical matrices?
- Answer: Gas chromatography-mass spectrometry (GC-MS) with cryogenic trapping identifies volatile byproducts (e.g., methanol), while liquid chromatography-high-resolution mass spectrometry (LC-HRMS) detects polar species. Multi-technique validation achieves >95% mass balance closure in battery electrolyte studies .
Q. How can researchers design experiments to probe the mechanistic role of this compound in suppressing side reactions during Grignard reagent synthesis?
- Answer: Controlled competition experiments with isotopic labeling (e.g., D2O quenching) track protonation pathways. Variable-temperature NMR monitors coordination effects, while X-ray crystallography of intermediate complexes clarifies steric shielding of reactive sites .
Properties
IUPAC Name |
N,N,2,2-tetramethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,3)6(9)8(4)5/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVGHTRVYWUWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179071 | |
Record name | N,N-Dimethyl-tert-butylcarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24331-71-3 | |
Record name | N,N-Dimethyl-tert-butylcarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024331713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-tert-butylcarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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